3-(Butylsulfanyl)-6-methyl-1,2,4-triazin-5-ol
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Overview
Description
3-(Butylsulfanyl)-6-methyl-1,2,4-triazin-5-ol is a heterocyclic compound that contains a triazine ring substituted with a butylsulfanyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)-6-methyl-1,2,4-triazin-5-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nucleophilic substitution reaction of 6-methyl-1,2,4-triazin-5-ol with butylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Butylsulfanyl)-6-methyl-1,2,4-triazin-5-ol can undergo various types of chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the triazine ring or the substituents.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with different nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
3-(Butylsulfanyl)-6-methyl-1,2,4-triazin-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Butylsulfanyl)-6-methyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. The butylsulfanyl group can interact with biological molecules through hydrogen bonding and hydrophobic interactions, while the triazine ring can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylsulfanyl)-6-methyl-1,2,4-triazin-5-ol
- 3-(Ethylsulfanyl)-6-methyl-1,2,4-triazin-5-ol
- 3-(Propylsulfanyl)-6-methyl-1,2,4-triazin-5-ol
Uniqueness
3-(Butylsulfanyl)-6-methyl-1,2,4-triazin-5-ol is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties compared to its analogs. The length of the butyl chain can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H13N3OS |
---|---|
Molecular Weight |
199.28 g/mol |
IUPAC Name |
3-butylsulfanyl-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C8H13N3OS/c1-3-4-5-13-8-9-7(12)6(2)10-11-8/h3-5H2,1-2H3,(H,9,11,12) |
InChI Key |
ZCBLODFWCPRMIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NN=C(C(=O)N1)C |
Origin of Product |
United States |
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